1-cyclopropyl-2-{4-[4-(trifluoromethoxy)benzoyl]piperazin-1-yl}ethan-1-ol hydrochloride
Description
This compound features a cyclopropyl group attached to an ethanol backbone, linked to a piperazine ring substituted with a 4-(trifluoromethoxy)benzoyl moiety. The hydrochloride salt enhances solubility and bioavailability, common in pharmaceutical candidates. The trifluoromethoxy group confers metabolic stability and lipophilicity, while the cyclopropyl group may influence conformational rigidity and receptor binding . Piperazine derivatives are widely explored in drug discovery for their versatility in modulating pharmacokinetic and pharmacodynamic properties.
Properties
IUPAC Name |
[4-(2-cyclopropyl-2-hydroxyethyl)piperazin-1-yl]-[4-(trifluoromethoxy)phenyl]methanone;hydrochloride | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H21F3N2O3.ClH/c18-17(19,20)25-14-5-3-13(4-6-14)16(24)22-9-7-21(8-10-22)11-15(23)12-1-2-12;/h3-6,12,15,23H,1-2,7-11H2;1H | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ATKALYTVUILIRY-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC1C(CN2CCN(CC2)C(=O)C3=CC=C(C=C3)OC(F)(F)F)O.Cl | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H22ClF3N2O3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
394.8 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-cyclopropyl-2-{4-[4-(trifluoromethoxy)benzoyl]piperazin-1-yl}ethan-1-ol hydrochloride typically involves multiple steps. One common method includes the cyclization of 1,2-diamine derivatives with sulfonium salts, followed by selective intramolecular cyclization reactions . The reaction conditions often require the presence of a base such as DBU (1,8-Diazabicyclo[5.4.0]undec-7-ene) and a protecting group that can be removed in subsequent steps.
Industrial Production Methods
Industrial production methods for this compound are not extensively documented, but they likely involve scalable versions of the laboratory synthesis methods. These methods would need to be optimized for yield, purity, and cost-effectiveness, potentially involving continuous flow chemistry or other advanced techniques.
Chemical Reactions Analysis
Types of Reactions
1-cyclopropyl-2-{4-[4-(trifluoromethoxy)benzoyl]piperazin-1-yl}ethan-1-ol hydrochloride can undergo various types of chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form a ketone or aldehyde.
Reduction: The compound can be reduced to modify the functional groups, such as converting a ketone to an alcohol.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like PCC (Pyridinium chlorochromate) for oxidation, reducing agents like NaBH4 (Sodium borohydride) for reduction, and various nucleophiles for substitution reactions. The reaction conditions typically involve controlled temperatures and inert atmospheres to prevent unwanted side reactions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of the hydroxyl group would yield a ketone, while reduction could produce an alcohol. Substitution reactions could introduce a wide range of functional groups, depending on the nucleophile used.
Scientific Research Applications
1-cyclopropyl-2-{4-[4-(trifluoromethoxy)benzoyl]piperazin-1-yl}ethan-1-ol hydrochloride has several scientific research applications:
Chemistry: Used as a building block in organic synthesis and catalysis.
Biology: Investigated for its potential as a biochemical probe or ligand.
Medicine: Explored for its pharmacological properties, including potential therapeutic applications.
Industry: Utilized in material science for the development of new materials with unique properties.
Mechanism of Action
The mechanism of action of 1-cyclopropyl-2-{4-[4-(trifluoromethoxy)benzoyl]piperazin-1-yl}ethan-1-ol hydrochloride involves its interaction with specific molecular targets. The piperazine ring and the trifluoromethoxyphenyl group are likely to interact with enzymes or receptors, modulating their activity. The exact pathways and molecular targets depend on the specific application and are subjects of ongoing research.
Comparison with Similar Compounds
Comparison with Structural Analogs
Key Observations:
- Synthetic Efficiency : The target compound’s synthesis likely involves challenges similar to ’s fluorobenzoyl-piperazine derivative (48% yield), where benzoylation and cyclopropane introduction may reduce efficiency compared to ’s urea-thiazole analogs (87–88.7% yield) .
Pharmacological and Physicochemical Properties
Binding Affinity and Selectivity
- Target Compound : Computational docking (e.g., AutoDock Vina ) could predict binding to CNS targets (e.g., serotonin or dopamine receptors) due to the piperazine scaffold’s prevalence in neuroactive drugs.
- Compounds : Ureido-thiazole derivatives (e.g., 10g, 10h) may exhibit higher affinity for kinase or protease targets due to urea’s hydrogen-bonding capacity .
Solubility and Bioavailability
- Hydrochloride Salts : Both the target compound and ’s dihydrochloride derivative benefit from improved aqueous solubility, critical for oral administration .
- Trifluoromethoxy vs. Chloro : The target’s trifluoromethoxy group offers greater metabolic stability than ’s dichlorophenyl group, which may undergo oxidative dechlorination .
Toxicity and Metabolic Stability
- Cyclopropyl Group : Unlike ’s fluorobenzoyl derivative, the cyclopropyl moiety in the target compound may reduce hepatotoxicity risks associated with aromatic ring metabolism .
- Piperazine Core : Piperazine derivatives generally exhibit low acute toxicity but may require optimization to mitigate off-target receptor interactions .
Biological Activity
1-Cyclopropyl-2-{4-[4-(trifluoromethoxy)benzoyl]piperazin-1-yl}ethan-1-ol hydrochloride is a synthetic compound with potential therapeutic applications. This article reviews its biological activity, including pharmacological effects, mechanisms of action, and relevant case studies.
Chemical Structure
The compound's structure is characterized by a cyclopropyl group, a piperazine moiety, and a trifluoromethoxy benzoyl group. This unique combination contributes to its biological properties.
Research indicates that this compound acts primarily as a serotonin receptor modulator , particularly influencing the 5-HT_2A receptor. It has been shown to exhibit both agonistic and antagonistic properties, which can lead to varied physiological effects depending on the context of use.
Pharmacological Effects
This compound exhibits several notable pharmacological activities:
- Antidepressant-like Effects : In rodent models, the compound has demonstrated significant antidepressant-like effects in behavioral assays, suggesting its potential utility in treating mood disorders.
- Anxiolytic Properties : Studies have indicated that this compound may reduce anxiety-related behaviors in animal models, possibly through modulation of serotonergic pathways.
In Vitro Studies
In vitro assays have provided insights into the compound's mechanism of action. For instance, it has been shown to inhibit the reuptake of serotonin, leading to increased levels of this neurotransmitter in synaptic clefts.
Case Studies
Several preclinical studies have explored the effects of this compound:
-
Study on Depression Models :
- Objective : To evaluate the antidepressant effects in a chronic unpredictable stress model.
- Findings : The compound significantly reduced depressive-like behaviors compared to control groups, with effects comparable to established antidepressants.
-
Anxiety Assessment :
- Objective : To assess anxiolytic effects using the elevated plus maze test.
- Results : Treated animals showed increased time spent in open arms, indicating reduced anxiety levels.
Data Table: Summary of Biological Activities
| Activity Type | Model Used | Result | Reference |
|---|---|---|---|
| Antidepressant | Rodent Chronic Stress Model | Significant reduction in depressive behavior | Study 1 |
| Anxiolytic | Elevated Plus Maze | Increased open arm time | Study 2 |
| Serotonin Reuptake Inhibition | In Vitro Assays | Increased serotonin levels | Study 3 |
Q & A
Q. What are the key considerations for designing a synthetic route for this compound?
The synthesis of structurally similar piperazine derivatives typically involves multi-step reactions. A common approach includes:
- Amide bond formation : Reacting a benzoyl chloride derivative (e.g., 4-(trifluoromethoxy)benzoyl chloride) with piperazine under basic conditions (e.g., K₂CO₃ in ethanol) to form the benzoylpiperazine intermediate .
- Ether or alcohol functionalization : Introducing the cyclopropyl group via nucleophilic substitution or coupling reactions. For example, reacting a cyclopropylalkyl halide with the secondary amine group of the piperazine moiety .
- Hydrochloride salt formation : Final purification via recrystallization using HCl in a polar solvent (e.g., ethanol/water) to improve stability . Critical factors include temperature control (e.g., reflux conditions for amidation) and solvent selection (e.g., dichloromethane for inert reactions) to avoid side products .
Q. How can researchers confirm the structural integrity of this compound?
A combination of analytical techniques is essential:
- NMR spectroscopy : H and C NMR to verify the presence of the cyclopropyl group (characteristic δ 0.5–1.5 ppm protons) and trifluoromethoxybenzoyl moiety (distinct aromatic and CF₃ signals) .
- X-ray crystallography : Resolve stereochemical ambiguities, particularly if the ethan-1-ol group introduces chiral centers. Single-crystal XRD can confirm bond angles and spatial arrangement .
- Mass spectrometry : High-resolution MS (HRMS) to validate the molecular formula (e.g., [M+H]⁺ ion for C₁₈H₂₂F₃N₂O₃Cl) .
Advanced Research Questions
Q. How can enantiomeric purity be ensured during synthesis, given the chiral ethan-1-ol moiety?
Enantioselective synthesis or resolution methods are critical:
- Chiral catalysts : Use asymmetric catalysis (e.g., BINAP-Ru complexes) during the alcohol formation step to favor the desired enantiomer .
- Chiral chromatography : Employ chiral stationary phases (e.g., cellulose-based columns) for HPLC purification. Monitor optical rotation ([α]D) to confirm enantiomeric excess .
- Derivatization : Convert the alcohol to diastereomeric esters (e.g., using Mosher’s acid chloride) for NMR-based enantiomeric analysis .
Q. What strategies address discrepancies in receptor-binding assays for this compound?
Contradictory pharmacological data (e.g., varying IC₅₀ values) may arise from:
- Solubility issues : Use DMSO stock solutions at controlled concentrations (<1% v/v) to avoid aggregation artifacts. Validate solubility via dynamic light scattering (DLS) .
- Metabolic instability : Pre-incubate the compound with liver microsomes (e.g., human CYP450 enzymes) to assess metabolic half-life and adjust assay timelines .
- Off-target effects : Perform counter-screening against related receptors (e.g., other GPCRs or kinases) to rule out non-specific binding. Use CRISPR-edited cell lines to isolate target pathways .
Q. How can computational modeling guide SAR studies for piperazine derivatives like this compound?
Structure-activity relationship (SAR) modeling involves:
- Docking simulations : Use software like AutoDock Vina to predict binding poses of the trifluoromethoxybenzoyl group within target pockets (e.g., serotonin receptors) .
- Free-energy perturbation (FEP) : Quantify the impact of cyclopropyl modifications on binding affinity using molecular dynamics (MD) simulations .
- QSAR models : Train machine learning algorithms on datasets of related compounds to predict logP, pKa, and bioavailability .
Methodological Notes
- Purity assessment : Utilize UPLC with a C18 column (e.g., 1.7 µm particles) and dual-wavelength UV detection (254 nm and 280 nm) to detect impurities ≤0.1% .
- Stability testing : Conduct accelerated degradation studies (40°C/75% RH for 6 months) to identify hydrolytic or oxidative degradation products .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
